1-(4-Methylbenzene-1-sulfonyl)-3-phenyl-1H-1,2,4-triazole
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Overview
Description
3-Phenyl-1-tosyl-1H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. The presence of the phenyl and tosyl groups in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1-tosyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with tosyl chloride in the presence of a base, followed by cyclization with formamide or other suitable reagents. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of 3-Phenyl-1-tosyl-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-1-tosyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
Chemistry: 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics .
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with specific enzymes and receptors in cancer cells makes it a promising candidate for drug development .
Industry: In the industrial sector, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is used in the production of dyes, agrochemicals, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 3-Phenyl-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s structure allows it to form non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .
Comparison with Similar Compounds
- 1-Phenyl-3-hydroxy-1,2,4-triazole
- Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Comparison: Compared to these similar compounds, 3-Phenyl-1-tosyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and tosyl groups. This combination enhances its chemical stability and reactivity, making it more versatile in various applications . The tosyl group, in particular, provides a good leaving group for substitution reactions, which is not present in the other compounds .
Properties
CAS No. |
651723-95-4 |
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Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3O2S/c1-12-7-9-14(10-8-12)21(19,20)18-11-16-15(17-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
HIJXMVVTUZVMMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=NC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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